Cas no 946283-66-5 (methyl N-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate)

methyl N-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate structure
946283-66-5 structure
商品名:methyl N-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate
CAS番号:946283-66-5
MF:C17H19ClN4O3S
メガワット:394.875761270523
CID:6305604
PubChem ID:16883729

methyl N-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • methyl N-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate
    • methyl N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
    • SR-01000919828-1
    • methyl N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate
    • SR-01000919828
    • VU0628568-1
    • 946283-66-5
    • methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
    • AKOS024488480
    • F5011-0006
    • インチ: 1S/C17H19ClN4O3S/c1-25-17(24)20-16-19-12(11-26-16)10-15(23)22-8-6-21(7-9-22)14-5-3-2-4-13(14)18/h2-5,11H,6-10H2,1H3,(H,19,20,24)
    • InChIKey: HUWOUHYSYSUTLB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1N1CCN(C(CC2=CSC(NC(=O)OC)=N2)=O)CC1

計算された属性

  • せいみつぶんしりょう: 394.0866393g/mol
  • どういたいしつりょう: 394.0866393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 504
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 103Ų

methyl N-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5011-0006-2mg
methyl N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate
946283-66-5
2mg
$59.0 2023-09-10
Life Chemicals
F5011-0006-75mg
methyl N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate
946283-66-5
75mg
$208.0 2023-09-10
Life Chemicals
F5011-0006-10μmol
methyl N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate
946283-66-5
10μmol
$69.0 2023-09-10
Life Chemicals
F5011-0006-40mg
methyl N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate
946283-66-5
40mg
$140.0 2023-09-10
Life Chemicals
F5011-0006-5μmol
methyl N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate
946283-66-5
5μmol
$63.0 2023-09-10
Life Chemicals
F5011-0006-20mg
methyl N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate
946283-66-5
20mg
$99.0 2023-09-10
Life Chemicals
F5011-0006-20μmol
methyl N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate
946283-66-5
20μmol
$79.0 2023-09-10
Life Chemicals
F5011-0006-1mg
methyl N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate
946283-66-5
1mg
$54.0 2023-09-10
Life Chemicals
F5011-0006-2μmol
methyl N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate
946283-66-5
2μmol
$57.0 2023-09-10
Life Chemicals
F5011-0006-15mg
methyl N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate
946283-66-5
15mg
$89.0 2023-09-10

methyl N-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate 関連文献

methyl N-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamateに関する追加情報

Research Brief on Methyl N-(4-{2-4-(2-Chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate (CAS: 946283-66-5)

Methyl N-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate (CAS: 946283-66-5) is a synthetic compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a bioactive molecule, particularly in the context of receptor modulation and therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and potential applications in drug development.

The compound features a thiazole core linked to a carbamate group and a 2-chlorophenylpiperazine moiety, a structural motif known for its affinity toward various neurotransmitter receptors. Recent pharmacological studies have investigated its interaction with dopamine and serotonin receptors, suggesting potential applications in neurological and psychiatric disorders. Molecular docking simulations and in vitro assays have provided insights into its binding affinity and selectivity, highlighting its promise as a lead compound for further optimization.

In addition to its receptor-binding properties, methyl N-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate has been evaluated for its pharmacokinetic profile. Studies indicate moderate metabolic stability and acceptable bioavailability in preclinical models, though further optimization may be required to enhance its drug-like properties. Recent advancements in formulation strategies, such as nanoparticle-based delivery systems, have shown potential in improving its solubility and therapeutic efficacy.

The compound's mechanism of action has also been a focal point of recent research. Evidence suggests that it may exert its effects through allosteric modulation of receptor activity, offering a novel approach to targeting complex signaling pathways. This has sparked interest in its potential applications beyond neurology, including inflammation and oncology. Preliminary in vivo studies have demonstrated promising results in animal models of disease, though rigorous clinical trials are needed to validate these findings.

In summary, methyl N-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate represents a compelling candidate for further investigation in drug discovery. Its unique structural features, combined with its receptor-binding and pharmacokinetic properties, position it as a versatile scaffold for the development of novel therapeutics. Future research should focus on optimizing its pharmacological profile and exploring its potential in diverse therapeutic areas.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD